molecular formula C19H17IN2O3S B298347 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298347
M. Wt: 480.3 g/mol
InChI Key: BSKROCSJHFIUCX-RZZJTRJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as HI-6, is a compound that has been studied extensively for its potential use as an antidote for nerve agent poisoning.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reactivation of acetylcholinesterase. 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one binds to the active site of acetylcholinesterase and removes the phosphate group that has been added by the nerve agent, thereby restoring the enzyme's activity.
Biochemical and Physiological Effects:
3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to be effective in reversing the effects of nerve agent poisoning in animal models. It has also been shown to have a low toxicity profile and to be well-tolerated in humans. However, further studies are needed to determine the optimal dosage and administration route for 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its potential use as an antidote for nerve agent poisoning. However, there are also limitations to its use in lab experiments. For example, 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, the cost of producing 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one may be prohibitive for some research groups.

Future Directions

There are several future directions for research on 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. Another area of interest is the optimization of the dosage and administration route for 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in the treatment of nerve agent poisoning. Additionally, there is a need for further studies on the long-term effects of 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one on human health. Finally, there is potential for the development of 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzylidene-4H-thiazol-2-amine with 4-hydroxy-3-iodobenzaldehyde in the presence of ethyl acetoacetate and ammonium acetate. The resulting product is then treated with ethyl cyanoacetate and sodium ethoxide to form 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Scientific Research Applications

3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied extensively for its potential use as an antidote for nerve agent poisoning. Nerve agents are highly toxic chemicals that can cause paralysis and death by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one works by reactivating acetylcholinesterase, thereby reversing the effects of nerve agent poisoning.

properties

Product Name

3-Ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C19H17IN2O3S

Molecular Weight

480.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17IN2O3S/c1-3-22-18(24)17(11-12-4-9-16(23)15(20)10-12)26-19(22)21-13-5-7-14(25-2)8-6-13/h4-11,23H,3H2,1-2H3/b17-11-,21-19?

InChI Key

BSKROCSJHFIUCX-RZZJTRJGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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